molecular formula C8H17NO2S B12438974 2-(Cyclohexanesulfonyl)ethan-1-amine CAS No. 933731-12-5

2-(Cyclohexanesulfonyl)ethan-1-amine

Cat. No.: B12438974
CAS No.: 933731-12-5
M. Wt: 191.29 g/mol
InChI Key: LMHBXCMWBDWOTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexanesulfonyl)ethan-1-amine typically involves the reaction of cyclohexanesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexanesulfonyl chloride+EthylamineThis compound+HCl\text{Cyclohexanesulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} Cyclohexanesulfonyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction Setup: Mixing cyclohexanesulfonyl chloride and ethylamine in a suitable solvent.

    Reaction Control: Maintaining the reaction temperature and pH to optimize yield.

    Purification: Using techniques like distillation or crystallization to purify the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanesulfonyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of N-substituted ethanamines.

Mechanism of Action

The mechanism of action of 2-(Cyclohexanesulfonyl)ethan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfonyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexanesulfonyl)ethan-1-amine is unique due to its combination of a cyclohexane ring and a sulfonyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique blend of reactivity and stability, making it valuable in various research and industrial applications .

Properties

CAS No.

933731-12-5

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-cyclohexylsulfonylethanamine

InChI

InChI=1S/C8H17NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8H,1-7,9H2

InChI Key

LMHBXCMWBDWOTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCN

Origin of Product

United States

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